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Compound of Interest

Compound Name:
2-(Diethylamino)-1,3-thiazol-

4(5H)-one

CAS No.: 1762-62-5

Cat. No.: B14751918

Get Quote

Executive Summary: The Thiazol-4(5H)-one Scaffold
The thiazol-4(5H)-one core is a "privileged scaffold" in medicinal chemistry due to its ability to

display diverse biological activities—ranging from anticancer (EGFR/VEGFR inhibition) to

antimicrobial (DNA Gyrase inhibition) and anti-inflammatory (COX-2 inhibition) effects.

However, the structural flexibility and tautomeric potential of this ring system present unique

challenges in in silico modeling.

This guide moves beyond generic docking tutorials. It provides a comparative analysis of

thiazol-4(5H)-one derivatives against major biological targets, supported by experimental

correlations and a rigorous, self-validating docking protocol designed to handle the specific

physicochemical quirks of this scaffold.

Strategic Protocol: High-Fidelity Docking Workflow
Expert Insight: The most common failure mode in docking thiazol-4(5H)-ones is neglecting

tautomerism. The 2-position substituent often drives an equilibrium between the amine (thiazol-
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4-one) and imine (thiazolidin-4-one) forms. Blindly docking the wrong tautomer yields irrelevant

binding poses.

The Self-Validating Workflow
The following protocol ensures reproducibility and structural integrity.

Compound Library Design

Tautomer Enumeration
(QM/DFT Optimization)

 Ligand Prep

Molecular Docking
(AutoDock Vina / Glide)
Exhaustiveness: 8-32

Target Preparation
(PDB: 1M17, 5IKR, 1KZN)

Remove Water, Add H, Fix Charges

Grid Box Generation
(Centered on Co-crystal Ligand)

Redocking Validation
(RMSD < 2.0 Å required)

 Fail (Refine Box)

Interaction Profiling
(H-bonds, Pi-Stacking, Hydrophobic)

 Pass

Click to download full resolution via product page

Figure 1: Optimized workflow for thiazol-4(5H)-one docking. Note the critical "Tautomer

Enumeration" step prior to docking.
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Protocol Specifics
Ligand Preparation:

Generate 3D conformers.

Critical: Perform DFT (Density Functional Theory) geometry optimization (e.g., B3LYP/6-

31G*) to determine the dominant tautomer in solution vs. gas phase.

Protein Preparation:

EGFR: Use PDB ID 1M17 (Erlotinib-bound). Retain key water molecules bridging the

hinge region if structural evidence supports it.

COX-2: Use PDB ID 5IKR.[1]

DNA Gyrase: Use PDB ID 1KZN.[2]

Validation:

Extract the co-crystallized ligand and redock it.

Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose

and crystal pose must be < 2.0 Å.

Comparative Analysis: Anticancer (EGFR/VEGFR-2)
Thiazolyl-pyrazoline hybrids have emerged as potent dual inhibitors. The goal is to mimic the

binding mode of quinazoline-based drugs (e.g., Erlotinib) while exploiting the hydrophobic

pocket with the thiazole tail.

Signaling Pathway Context
Understanding the dual inhibition mechanism is vital for interpreting docking scores.
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Figure 2: Dual inhibition mechanism. Thiazol-4-ones target upstream receptors, blocking

downstream RAS/RAF and PI3K/AKT cascades.

Comparative Data: Thiazolyl-Pyrazolines vs. Erlotinib
Recent studies (e.g., Drug Des Devel Ther. 2022) compared novel thiazolyl-pyrazolines against

Erlotinib.

Compound
ID

Scaffold
Feature

Target
Binding
Energy
(kcal/mol)

Key
Interactions

Experiment
al IC50 (nM)

Erlotinib
Quinazoline

(Std)
EGFR -10.86

Met793 (H-

bond),

Thr854

57

Cmpd 7g
Thiazolyl-

Pyrazoline
EGFR -11.14

Met793,

Cys775,

Lys745

262

Cmpd 7m
Thiazolyl-

Pyrazoline
EGFR -10.64

Met793,

Asp855
305

Cmpd 10b
Thiazolyl-

Pyrazoline
VEGFR-2 -9.2

Glu885,

Cys919
78

Analysis:

Binding Mode: The most active thiazol-4-ones (7g) occupy the ATP-binding pocket similarly

to Erlotinib. The thiazole ring often engages in Pi-sulfur or hydrophobic interactions with
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Cys775.

Correlation: A binding energy difference of < 0.5 kcal/mol suggests equipotent theoretical

affinity, though IC50 values often differ due to solubility or membrane permeability (ADME)

factors.

Comparative Analysis: Anti-Inflammatory (COX-2
Selectivity)
The therapeutic goal is selective COX-2 inhibition to avoid COX-1 associated gastrointestinal

side effects. Thiazolidin-4-ones are compared against Celecoxib.[3]

Selectivity Data Profile
Data synthesized from Indian J Pharm Chem and OpenMETU studies.

Compound Structure Type
COX-2 Affinity
(kcal/mol)

COX-1 Affinity
(kcal/mol)

Selectivity
Insight

Celecoxib
Sulfonamide

(Std)
-9.8 -7.2

High Selectivity

(Bulky side chain

fits COX-2 side

pocket)

TZD-4
2,3-diaryl-

thiazolidinone
-8.4 -6.5

Moderate

Selectivity

TZD-10
2-substituted

thiazolidinone
-8.1 -7.9

Poor Selectivity

(Lacks steric

bulk)

Mechanistic Insight: Selective COX-2 inhibition requires the ligand to access the hydrophobic

side pocket formed by Val523 (which is Isoleucine in COX-1, blocking access).

Successful Design: Thiazol-4-ones with bulky substitutions (e.g., trimethoxyphenyl) at the 2-

or 3-position (Cmpd TZD-4) successfully mimic the Celecoxib binding mode, showing

stronger affinity for COX-2.
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Failure Mode: Small, linear derivatives (TZD-10) bind promiscuously to both isoforms.

Comparative Analysis: Antimicrobial (DNA Gyrase
B)
Thiazole derivatives are designed to compete with ATP in the GyrB subunit of DNA Gyrase, a

mechanism distinct from fluoroquinolones (which target the DNA-Gyrase complex).

Target Protein: E. coli DNA Gyrase B (PDB: 1KZN). Standard: Novobiocin / Ciprofloxacin.

Compound 2j (Thiazole-based): Binding Energy -6.8 kcal/mol.[2]

Chloramphenicol (Std): Binding Energy -7.4 kcal/mol.[2]

Key Residues: Asp73, Arg76, Thr165.

Observation: While the binding energy is slightly lower than the standard, the thiazol-4-one

derivatives often show superior activity against resistant strains due to the novel binding pose

that avoids common mutation sites in GyrA.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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